molecular formula C4H8Cl2O4S4 B8371305 2,2'-Dithiobis ethane sulfonyl chloride

2,2'-Dithiobis ethane sulfonyl chloride

Cat. No.: B8371305
M. Wt: 319.3 g/mol
InChI Key: SBVBTACBXIOUDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dithiobis ethane sulfonyl chloride (CAS No. 42015-49-6) is a sulfonyl chloride derivative containing a disulfide (–S–S–) linkage. This compound is characterized by two ethane sulfonyl chloride groups connected via a disulfide bridge. Its primary applications include its use as a crosslinking agent in polymer chemistry and as a reagent for modifying thiol-containing biomolecules. The disulfide bond provides redox-sensitive properties, making it valuable in drug delivery systems and responsive materials .

Properties

Molecular Formula

C4H8Cl2O4S4

Molecular Weight

319.3 g/mol

IUPAC Name

2-(2-chlorosulfonylethyldisulfanyl)ethanesulfonyl chloride

InChI

InChI=1S/C4H8Cl2O4S4/c5-13(7,8)3-1-11-12-2-4-14(6,9)10/h1-4H2

InChI Key

SBVBTACBXIOUDD-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)Cl)SSCCS(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues of 2,2'-dithiobis ethane sulfonyl chloride include:

  • 1,2-Ethanedisulfonyl chloride : Lacks the disulfide bond, reducing redox sensitivity.
  • 4,4'-Sulfonyldiphenol: Contains a sulfonyl group but replaces the disulfide with a rigid aromatic backbone, limiting flexibility .
  • 2,2'-Dichlorodiethylamine hydrochloride : Features a similar ethane backbone but substitutes sulfonyl chloride with amine groups, altering reactivity toward nucleophiles .

Reactivity and Stability

  • Disulfide Bond Reactivity : The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride allows reversible cleavage under reducing conditions (e.g., with dithiothreitol), unlike 1,2-ethanedisulfonyl chloride, which undergoes irreversible hydrolysis .
  • Sulfonyl Chloride Reactivity: Compared to aromatic sulfonyl chlorides (e.g., 4,4'-sulfonyldiphenol derivatives), the aliphatic sulfonyl groups in 2,2'-dithiobis ethane sulfonyl chloride exhibit higher electrophilicity, enabling faster nucleophilic substitution reactions .

Comparative Data Table

Property 2,2'-Dithiobis Ethane Sulfonyl Chloride 1,2-Ethanedisulfonyl Chloride 4,4'-Sulfonyldiphenol
Molecular Weight (g/mol) 315.26 227.09 250.27
Functional Groups –SO₂Cl, –S–S– –SO₂Cl –SO₂–, –OH
Redox Sensitivity High (disulfide cleavage) None None
Reactivity with Thiols Fast (thiol-disulfide exchange) Slow (hydrolysis-dominated) Negligible
Thermal Stability Moderate (decomposes >150°C) High (>200°C) High (>250°C)

Data compiled from synthesis protocols and reactivity studies .

Research Findings and Limitations

  • Synthetic Challenges: The disulfide bond in 2,2'-dithiobis ethane sulfonyl chloride complicates purification, as it is prone to reduction during chromatography, unlike its non-disulfide analogues .
  • Biological Compatibility : While its thiol reactivity is advantageous, off-target reactions with cysteine-rich proteins remain a limitation compared to more inert linkers like polyethylene glycol derivatives .

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